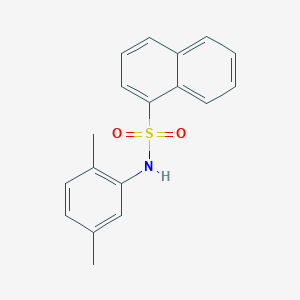![molecular formula C24H23NO4S B281266 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B281266.png)
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2001 and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide acts as a selective agonist for mGluR7, a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 has been shown to modulate the release of several neurotransmitters and has been implicated in a variety of physiological processes, including pain sensation, anxiety, and memory.
Biochemical and Physiological Effects:
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects, including the modulation of glutamate release, which can affect neuronal excitability and synaptic plasticity. It has also been shown to modulate the release of GABA and dopamine, which can have an impact on mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide in lab experiments is its selectivity for mGluR7, which allows for more precise modulation of glutamate release. However, one limitation is that it may not accurately reflect the complex interactions between neurotransmitters in vivo, and further research is needed to fully understand its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide, including its potential role in the treatment of neurological disorders such as depression, anxiety, and addiction. It may also be useful in the development of new drugs that target mGluR7. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide involves several steps, including the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3-acetyl-2-methylnaphthofuran-5-ol, followed by the addition of ammonia and subsequent purification. The final product is a white powder with a purity of over 98%.
Aplicaciones Científicas De Investigación
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to modulate the release of several neurotransmitters, including glutamate, GABA, and dopamine, and has been studied for its potential role in the treatment of several neurological disorders, including depression, anxiety, and addiction.
Propiedades
Fórmula molecular |
C24H23NO4S |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C24H23NO4S/c1-13-10-15(3)22(11-14(13)2)30(27,28)25-21-12-20-23(16(4)26)17(5)29-24(20)19-9-7-6-8-18(19)21/h6-12,25H,1-5H3 |
Clave InChI |
QFIHXOPYGNGDNR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B281184.png)

![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]piperidine](/img/structure/B281190.png)
![Isopentyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281192.png)


![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)
![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)
![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)
![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
![N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide](/img/structure/B281207.png)
